molecular formula C16H21N3O2Si B1375687 tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1305325-05-6

tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No. B1375687
M. Wt: 315.44 g/mol
InChI Key: CEEFQZUQBYCYPE-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-b]pyridine derivative. Pyrazolo[3,4-b]pyridines are a class of compounds that contain a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring . The tert-butyl group is a common protecting group in organic synthesis, and the trimethylsilyl ethynyl group could be used for further synthetic transformations .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolopyridine core, with the tert-butyl carboxylate and trimethylsilyl ethynyl groups attached at specific positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazolopyridine core, as well as the tert-butyl carboxylate and trimethylsilyl ethynyl groups. The carboxylate could potentially undergo reactions with acids or bases, and the trimethylsilyl ethynyl group could be involved in various organic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate group could impart some degree of polarity to the molecule .

Scientific Research Applications

  • Synthetic Methodologies :

  • Chemical Properties and Reactions :

    • Nikolai et al. (2002) explored the use of trimethylsilyl-substituted propyne iminium salts in Diels-Alder reactions, providing valuable information about the reactivity of similar trimethylsilyl-substituted compounds (Nikolai, Schlegel, Regitz, & Maas, 2002).
    • González et al. (2013) investigated the reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in 1,3-dipolar cycloaddition, which could be relevant for understanding the behavior of similar tert-butyl and trimethylsilyl substituted compounds (González, Chandanshive, Fochi, Bonini, Mazzanti, Bernardi, Locatelli, Caruana, Monasterolo, & Franchini, 2013).
  • Structural and Molecular Analysis :

    • Zhao and Wang (2023) conducted a synthesis and crystal structure analysis of Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a related compound, which might offer insights into the structural properties of tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (Zhao & Wang, 2023).

Future Directions

The study and application of pyrazolopyridine derivatives is an active area of research in medicinal chemistry due to their diverse biological activities. This particular compound, with its tert-butyl carboxylate and trimethylsilyl ethynyl groups, could potentially be a precursor for the synthesis of various bioactive molecules .

properties

IUPAC Name

tert-butyl 5-(2-trimethylsilylethynyl)pyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2Si/c1-16(2,3)21-15(20)19-14-13(11-18-19)9-12(10-17-14)7-8-22(4,5)6/h9-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEFQZUQBYCYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)C#C[Si](C)(C)C)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112970
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-[2-(trimethylsilyl)ethynyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

CAS RN

1305325-05-6
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-[2-(trimethylsilyl)ethynyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-[2-(trimethylsilyl)ethynyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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